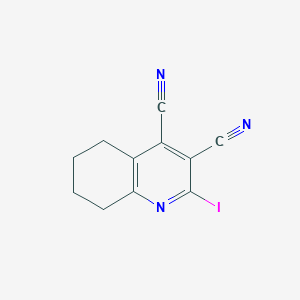
2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a chemical compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocycles that are widely found in biologically active natural products and pharmaceuticals. The presence of iodine and nitrile groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can be achieved through various synthetic routes. One common method involves the iodination of 5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, ethanol), mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents (ether, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted tetrahydroquinoline derivatives.
Reduction: 2-Amino-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile.
Oxidation: Quinoline-3,4-dicarbonitrile derivatives.
Scientific Research Applications
2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The nitrile groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The tetrahydroquinoline ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological outcomes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A parent compound without iodine and nitrile groups.
2-Iodoquinoline: A quinoline derivative with an iodine atom but lacking the tetrahydro structure.
3,4-Dicyanoquinoline: A quinoline derivative with nitrile groups but lacking the tetrahydro structure.
Uniqueness
2-Iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to the presence of both iodine and nitrile groups on the tetrahydroquinoline scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8IN3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-iodo-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H8IN3/c12-11-9(6-14)8(5-13)7-3-1-2-4-10(7)15-11/h1-4H2 |
InChI Key |
FDKXWNNKYIHNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)I)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


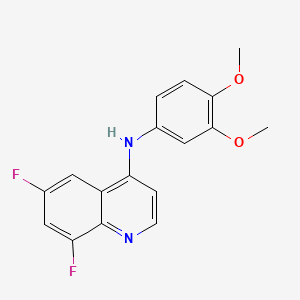
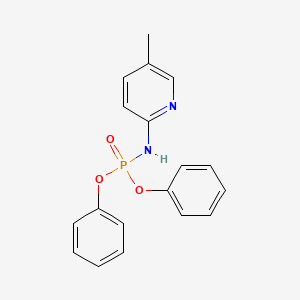
![3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one](/img/structure/B11055655.png)
![5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11055663.png)
![5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B11055666.png)
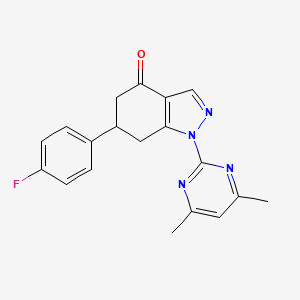
![N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide](/img/structure/B11055678.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055682.png)
![4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B11055683.png)
![Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11055687.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11055696.png)
![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11055705.png)
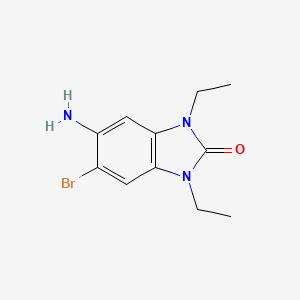
![N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055723.png)
